molecular formula C9H8N2O2 B126991 METHYL BENZIMIDAZOLE-5-CARBOXYLATE CAS No. 26663-77-4

METHYL BENZIMIDAZOLE-5-CARBOXYLATE

Cat. No.: B126991
CAS No.: 26663-77-4
M. Wt: 176.17 g/mol
InChI Key: WJHHIVYNOVTVGY-UHFFFAOYSA-N
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Description

METHYL BENZIMIDAZOLE-5-CARBOXYLATE is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The structure of methyl 1H-benzimidazole-5-carboxylate consists of a benzene ring fused to an imidazole ring, with a methyl ester group attached to the 5th position of the benzimidazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

METHYL BENZIMIDAZOLE-5-CARBOXYLATE can be synthesized through several methods. One common method involves the reaction of o-phenylenediamine with urea, followed by cyclization and subsequent esterification. The reaction typically requires a catalyst such as polyphosphoric acid or a metal catalyst like nickel .

Another method involves the condensation of 1,2-diaminobenzene with an appropriate carboxylic acid derivative under acidic conditions, followed by methylation of the resulting benzimidazole-5-carboxylic acid .

Industrial Production Methods

Industrial production of methyl 1H-benzimidazole-5-carboxylate often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Catalysts such as nickel-decorated SBA-15 nanocomposites have been employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methyl ester group at position 5 and substituents on the benzimidazole core enable nucleophilic substitution. For example:

  • Chlorination : Treatment with POCl₃ converts hydroxyl or oxo groups to chlorides. In a study, methyl 1-cyclopropyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate reacted with POCl₃ to yield a chlorinated derivative (70% yield) .

  • Piperidinyl Substitution : Chlorinated intermediates undergo substitution with 4-methylpiperidine, producing derivatives with enhanced biological activity (35–44% yields) .

Table 1: Substitution Reactions and Yields

Starting MaterialReagent/ConditionsProductYield (%)
Methyl 2-chloro-1-(2,4-dichlorobenzyl)-1H-benzimidazole-5-carboxylate4-methylpiperidine, DMF, 80°CMethyl 1-(2,4-dichlorobenzyl)-2-(4-methylpiperidin-1-yl)-1H-benzimidazole-5-carboxylate44%

Hydrolysis and Ester Transformations

The methyl ester undergoes hydrolysis to form carboxylic acids, a critical step for further functionalization:

  • Base-Catalyzed Hydrolysis : Reaction with NaOH or KOH in aqueous ethanol converts the ester to 1H-benzimidazole-5-carboxylic acid .

  • Acid-Catalyzed Transesterification : Methanol/sulfuric acid conditions retain the ester group while modifying other substituents .

Cyclization and Ring Formation

Cyclization reactions are pivotal in synthesizing the benzimidazole core:

  • Urea-Mediated Cyclization : o-Phenylenediamine derivatives cyclize with urea under heat to form 2-oxo-benzimidazole intermediates .

  • Nitro Reduction Followed by Cyclization : Nitro groups are reduced to amines (using SnCl₂/HCl) before cyclization, enabling tailored substitution patterns .

Oxidation and Reduction

The benzimidazole core and substituents participate in redox reactions:

  • Oxidation : Potassium permanganate oxidizes methyl groups to carboxylic acids, while CrO₃ targets specific positions on the aromatic ring .

  • Reduction : LiAlH₄ reduces ester groups to alcohols, though this is less common due to competing side reactions .

Electrophilic Aromatic Substitution

The electron-rich benzimidazole ring undergoes electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 4 or 6, depending on directing effects of existing substituents .

  • Halogenation : Br₂/FeBr₃ or Cl₂/AlCl₃ adds halogens to the aromatic ring, enabling further cross-coupling reactions .

Table 2: Electrophilic Substitution Examples

Reaction TypeReagents/ConditionsPosition SubstitutedYield (%)
BrominationBr₂, FeBr₃, 0°CPosition 465%
NitrationHNO₃, H₂SO₄, 50°CPosition 658%

Key Research Findings

  • Anticancer Derivatives : Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) inhibits tubulin polymerization (71.27% suppression at 1.71 μmol/L) .

  • Antimicrobial Activity : Chlorinated derivatives show bactericidal effects against E. coli (MIC = 12.5 µg/mL) and S. aureus (MIC = 6.25 µg/mL) .

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

MBIC has been studied for its potential as an anticancer agent. A notable study demonstrated its efficacy against breast cancer cells, specifically the MCF-7 and MDA-MB-231 cell lines. The compound was found to induce apoptosis through mitochondrial-caspase-dependent pathways, showing a significant reduction in tumor volume in vivo without severe toxicity to normal cells. The study reported a 79.7% decrease in tumor volume in treated mice compared to untreated controls after four weeks of administration .

1.2 Mechanism of Action

The mechanism by which MBIC exerts its antitumor effects involves microtubule destabilization, leading to mitotic arrest. This property allows it to preferentially target rapidly dividing cancer cells while sparing normal cells, making it a promising candidate for cancer therapy .

Agricultural Applications

2.1 Agrochemical Intermediates

MBIC serves as a key intermediate in the synthesis of various agrochemicals, enhancing the efficacy of pesticides and herbicides. Its structural properties allow it to function effectively in formulations aimed at improving crop protection against pests and diseases .

2.2 Plant Growth Regulators

Research indicates that derivatives of benzimidazole compounds, including MBIC, can act as plant growth regulators. These compounds can influence plant metabolism and growth patterns, potentially leading to increased agricultural productivity .

Material Science

3.1 Synthesis of Functional Materials

MBIC is utilized in the synthesis of functional materials due to its ability to form stable complexes with metals, which can be applied in catalysis and sensor technologies. The compound's structural features enable it to participate in various chemical reactions that are essential for developing advanced materials .

Case Studies

Study Focus Findings
Breast Cancer Study Antitumor activity of MBICInduced apoptosis in MCF-7 and MDA-MB-231 cells; 79.7% tumor volume reduction in vivo
Agrochemical Application Role as an agrochemical intermediateEnhances efficacy of pesticides; potential for improved crop protection
Material Science Research Functional material synthesisForms stable metal complexes for catalysis applications

Mechanism of Action

The mechanism of action of methyl 1H-benzimidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms. For example, it can inhibit the synthesis of nucleic acids, thereby preventing the replication of viruses and bacteria .

Biological Activity

Methyl benzimidazole-5-carboxylate (MBC) is a compound that belongs to the benzimidazole family, known for its diverse biological activities. This article explores the biological activity of MBC, focusing on its anticancer, antiparasitic, and antimicrobial properties, supported by research findings and case studies.

Structure and Synthesis

MBC is characterized by a benzimidazole core with a carboxylate functional group. The synthesis of MBC and its derivatives often involves various chemical modifications to enhance biological activity. For instance, substituents like methyl piperidinyl groups have been introduced to improve antibacterial properties .

Anticancer Activity

MBC and its derivatives have shown significant potential as anticancer agents. Studies indicate that these compounds can act as:

  • Topoisomerase Inhibitors : MBC derivatives have been reported to inhibit DNA topoisomerases, enzymes critical for DNA replication and transcription. For example, certain synthesized derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, demonstrating their efficacy in suppressing tumor growth .
  • Apoptosis Inducers : Research has shown that MBC can promote apoptosis in cancer cells through intrinsic pathways. For instance, one study reported that a derivative of MBC induced cell death in K562 leukemia cells, highlighting its potential as a therapeutic agent .

Case Study: Anticancer Efficacy

A specific derivative of MBC was tested against multiple cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound exhibited IC50 values of 2.68 μmol/L and 8.11 μmol/L respectively, indicating strong cytotoxic effects .

Antiparasitic Activity

MBC also demonstrates promising antiparasitic properties. A series of benzimidazole derivatives were synthesized and tested against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis. Notably, some compounds showed IC50 values lower than those of established treatments like metronidazole .

Table 1: Antiparasitic Activity of MBC Derivatives

CompoundTarget ParasiteIC50 (μmol/L)Comparison
Compound 1Giardia intestinalis0.5Better than metronidazole
Compound 2Trichomonas vaginalis0.8Comparable to albendazole
Compound 3Entamoeba histolytica1.0Broad-spectrum activity

Antimicrobial Activity

MBC exhibits significant antimicrobial activity against various bacterial strains. The introduction of specific substituents has been shown to enhance this activity:

  • In Vitro Studies : Compounds derived from MBC were tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations .
  • Mechanism of Action : The antimicrobial effects are attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 2: Antimicrobial Activity of MBC Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative AStaphylococcus aureus0.25 μg/mL
Derivative BEscherichia coli0.5 μg/mL
Derivative CPseudomonas aeruginosa1.0 μg/mL

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 1H-benzimidazole-5-carboxylate derivatives, and how can substituents at the 2nd position influence reaction outcomes?

The synthesis typically involves refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids or electrophilic reagents to form the benzimidazole core. For example, introducing a 4-methylpiperidinyl group at the 2nd position requires coupling reactions under basic conditions to enhance antibacterial activity . Key parameters include reaction time (e.g., 15 hours for cyclization), solvent choice (polar aprotic solvents for better yield), and stoichiometric excess of reagents to drive the reaction . Structural confirmation via 1H^1H- and 13C^{13}C-NMR is critical, particularly for distinguishing between regioisomers .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing methyl benzimidazole-5-carboxylate derivatives?

  • NMR Spectroscopy : 1H^1H-NMR resolves proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm; methyl ester groups at δ 3.9–4.1 ppm). 13C^{13}C-NMR confirms carbonyl carbons (~165–170 ppm) and heterocyclic carbons .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. For example, hydrogen-bonding networks and π-π stacking in coordination complexes can be resolved using high-resolution data .

Q. How should researchers design in vitro antibacterial activity assays for these derivatives?

  • Minimum Inhibitory Concentration (MIC) : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Structure-Activity Relationship (SAR) : Compare derivatives with varying 2nd-position substituents (e.g., 4-methylpiperidinyl vs. alkyl groups) to identify pharmacophore requirements .

Advanced Research Questions

Q. How can conflicting antibacterial activity data between structurally similar derivatives be resolved?

  • Data Triangulation : Cross-validate results using multiple assays (e.g., disk diffusion vs. time-kill curves).
  • Computational Modeling : Perform molecular docking to assess binding affinity to bacterial targets (e.g., DNA gyrase). For instance, steric hindrance from bulky substituents may reduce activity despite favorable lipophilicity .
  • Crystallographic Analysis : Resolve conformational flexibility via X-ray structures to explain discrepancies in activity .

Q. What strategies optimize the synthesis of metal coordination complexes using this compound as a ligand?

  • Ligand Design : The carboxylate group and N-heterocyclic atoms enable chelation with transition metals (e.g., Cd(II), Co(II)). Solvothermal reactions in DMF/water mixtures (120°C, 72 hours) yield stable frameworks .
  • Characterization : Use FT-IR to confirm metal-ligand bonds (e.g., ν(C=O) shifts from ~1680 cm1^{-1} to 1600–1650 cm1^{-1}) and single-crystal XRD to analyze supramolecular architectures (e.g., helical chains via π-π interactions) .

Q. What experimental precautions are critical when handling reactive intermediates during benzimidazole synthesis?

  • Toxicity Mitigation : Enclose processes for corrosive reagents (e.g., POCl3_3) and use local exhaust ventilation for volatile intermediates .
  • Reaction Monitoring : Employ TLC or in situ IR to detect hazardous byproducts (e.g., isocyanates) and adjust conditions dynamically .

Q. How can SHELX software address challenges in refining complex crystal structures of benzimidazole derivatives?

  • High-Resolution Data : SHELXL refines twinned or low-symmetry structures by optimizing weighting schemes and handling disorder via PART instructions .
  • Hydrogen Bonding : Use SHELXPRO to visualize and validate intermolecular interactions critical for stability (e.g., N–H···O bonds in supramolecular assemblies) .

Properties

IUPAC Name

methyl 3H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)6-2-3-7-8(4-6)11-5-10-7/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHHIVYNOVTVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381526
Record name Methyl 1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26663-77-4
Record name Methyl 1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1H-1,3-benzodiazole-5-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 500 ml round bottom flask equipped with a heating mantle, reflux condenser, and a Drierite® filled drying tube was charged with 16.22 g (0.10 mol) of 5-benzimidazolecarboxylic acid (Aldrich), 400 ml of anhydrous methanol and then (Caution!) 20 ml of concentrated sulfuric acid (Fisher). The reaction mixture was heated to reflux for 18 h and then cooled to ambient temperature. Approximately 75% of the solvents were removed under vacuum and then the remaining liquid residue was slowly poured into 500 ml of saturated sodium bicarbonate solution. The resultant two phase system was then extracted with three 250 ml portions of ethyl acetate. The organic layers were combined and washed with three 250 ml portions of 5% sodium bicarbonate solution followed by one 250 ml portion of brine. The ethyl acetate layer was dried over MgSO4, filtered and the solvents were then removed under reduced pressure to give 15.68 g (0.089 mol, 89% yield) of 5-benzimidazolecarboxylic acid, methyl ester, 10, as a tan solid. 1H NMR (CDCl3, TMS): δ7.3-7.9 (m, 3H), 3.70 (s, 3H).
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Synthesis routes and methods II

Procedure details

A mixture of 10 g of 5-benzimidazolecarboxylic acid, 150 ml of methanol and 100 ml of a 4N solution of hydrogen chloride in 1,4-dioxane was agitated ultrasonically for 4 hours. At the end of this time, the solvent was removed by distillation under reduced pressure, after which 300 ml of methanol and 3.5 g of lithium borohydride were added to the residue and the mixture was stirred for 1 hour. The solvent was then removed by evaporation under reduced pressure and the residue was mixed with an aqueous solution of sodium chloride, after which it was extracted with ethyl acetate. The solvent was removed by distillation under reduced pressure, to give 5.44 g of the title compound, melting at 136°-138° C.
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Synthesis routes and methods III

Procedure details

To a suspension of benzimidazole-5-carboxylic acid (100 mg, 0.616 mmol, 1 eq) in MeOH (4 mL) was added a 2N solution of trimethylsilyldiazomethane in hexanes (3×0.3 mL, 1.8 mmol, 3 eq). Nitrogen evolution was evident. Eventually a yellow color persisted. The reaction was quenched by the addition of a small amount of acetic acid. The MeOH was removed under reduced pressure and the mixture was purified by preparative thin layer chromatography (eluted with 7% MeOH in CH2Cl2) giving 66 mg of the desired product.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

METHYL BENZIMIDAZOLE-5-CARBOXYLATE
METHYL BENZIMIDAZOLE-5-CARBOXYLATE
METHYL BENZIMIDAZOLE-5-CARBOXYLATE
METHYL BENZIMIDAZOLE-5-CARBOXYLATE
METHYL BENZIMIDAZOLE-5-CARBOXYLATE
METHYL BENZIMIDAZOLE-5-CARBOXYLATE

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